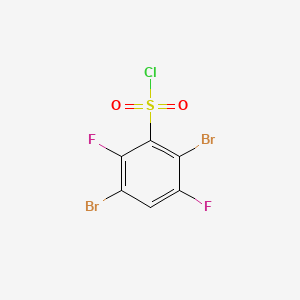

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride

Descripción general

Descripción

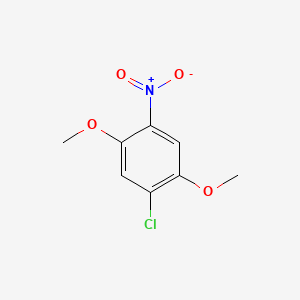

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6HBr2ClF2O2S . It appears as cream crystals or crystalline powder .

Molecular Structure Analysis

The molecular weight of 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is 370.39 . The exact structure can be found in the MOL file with the MDL Number MFCD00052364 .Physical And Chemical Properties Analysis

The melting point of 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is 68-73 °C, and its boiling point is predicted to be 331.3±42.0 °C . The density is predicted to be 2.219±0.06 g/cm3 . It is sensitive to moisture .Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a reagent for modifying proteins to study their structure-function relationships, interactions, and dynamics within a proteomic context .

Synthesis of Aryl Sulfonamide-Based Antagonists

Aryl sulfonamides are a class of compounds with significant pharmaceutical applications2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is used in synthesizing these antagonists, which are explored for their potential as therapeutic agents, particularly as mineralocorticoid receptor (MR) antagonists .

Regioselective Monosulfonation

In carbohydrate chemistry, regioselective monosulfonation is a critical reaction. This compound can be employed to selectively introduce a sulfonyl group into specific positions of sugar molecules, which is a valuable modification for the development of various bioactive compounds .

Development of Core Scaffolds for Drug Discovery

Core scaffolds are fundamental frameworks upon which drug molecules are built2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is used in the synthesis of novel core scaffolds, such as benzoxathiazocine 1,1-dioxides, which are explored for their medicinal properties .

Advanced Organic Synthesis

This compound finds its application in advanced organic synthesis, where it is used to introduce sulfonyl chloride groups into organic molecules. This transformation is crucial for creating more complex molecules with potential applications in pharmaceuticals and materials science .

Chemical Research and Development

In R&D, 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is used for experimental purposes to develop new chemical reactions, study reaction mechanisms, and synthesize new compounds with unique properties for various industrial applications .

Sensitivity Studies

Due to its moisture sensitivity, this compound is often used in studies to understand the stability and reactivity of chemical substances under different environmental conditions. This knowledge is essential for the safe handling and storage of reactive chemicals .

Educational Purposes

In academic settings, 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is used to demonstrate chemical reactions and synthesis techniques to students, particularly those related to halogenated compounds and their reactivity .

Safety And Hazards

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H314-H318, indicating it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2,5-dibromo-3,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2ClF2O2S/c7-2-1-3(10)4(8)6(5(2)11)14(9,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBDNAGWXGDPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341596 | |

| Record name | 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride | |

CAS RN |

207853-66-5 | |

| Record name | 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

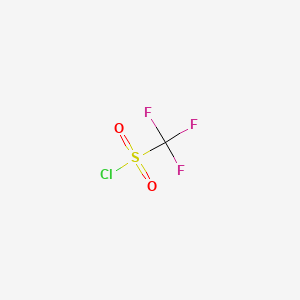

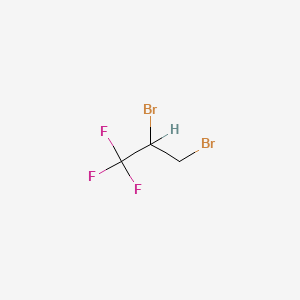

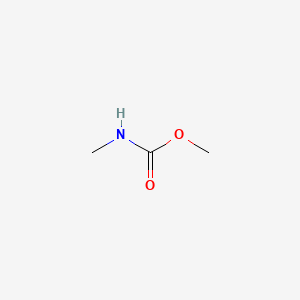

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

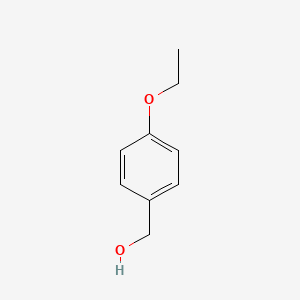

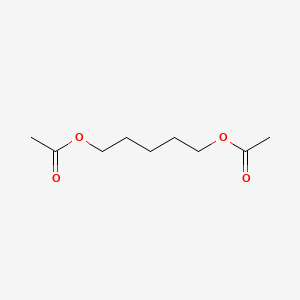

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)